molecular formula C22H23ClN2O4S B298474 5-(3-Chloro-4-hydroxy-5-methoxybenzylidene)-3-isobutyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one

5-(3-Chloro-4-hydroxy-5-methoxybenzylidene)-3-isobutyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one

Cat. No. B298474
M. Wt: 446.9 g/mol
InChI Key: JIPUVBHDVDMKSR-KXSRYFARSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-Chloro-4-hydroxy-5-methoxybenzylidene)-3-isobutyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one, also known as CMH, is a synthetic compound that has been widely studied for its potential therapeutic applications. CMH belongs to the thiazolidinone family of compounds and has been found to possess a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In

Mechanism of Action

The mechanism of action of 5-(3-Chloro-4-hydroxy-5-methoxybenzylidene)-3-isobutyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell proliferation, inflammation, and oxidative stress. 5-(3-Chloro-4-hydroxy-5-methoxybenzylidene)-3-isobutyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of inflammation and immune responses. 5-(3-Chloro-4-hydroxy-5-methoxybenzylidene)-3-isobutyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one has also been found to induce apoptosis in cancer cells by activating the mitochondrial pathway and inhibiting the PI3K/Akt signaling pathway.
Biochemical and Physiological Effects:
5-(3-Chloro-4-hydroxy-5-methoxybenzylidene)-3-isobutyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one has been found to exhibit a range of biochemical and physiological effects, including the inhibition of cancer cell proliferation, apoptosis induction, anti-inflammatory activity, and antioxidant activity. 5-(3-Chloro-4-hydroxy-5-methoxybenzylidene)-3-isobutyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one has also been shown to regulate insulin secretion and glucose uptake, making it a potential candidate for the treatment of diabetes.

Advantages and Limitations for Lab Experiments

One advantage of using 5-(3-Chloro-4-hydroxy-5-methoxybenzylidene)-3-isobutyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one in lab experiments is its potent anticancer activity against a range of cancer cell lines. 5-(3-Chloro-4-hydroxy-5-methoxybenzylidene)-3-isobutyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one has also been found to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases. However, one limitation of using 5-(3-Chloro-4-hydroxy-5-methoxybenzylidene)-3-isobutyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one in lab experiments is its limited solubility in water, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for 5-(3-Chloro-4-hydroxy-5-methoxybenzylidene)-3-isobutyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one research, including the development of more potent analogs with improved solubility and bioavailability. Further studies are also needed to elucidate the mechanism of action of 5-(3-Chloro-4-hydroxy-5-methoxybenzylidene)-3-isobutyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one and its potential therapeutic applications in various diseases. In addition, the safety and toxicity of 5-(3-Chloro-4-hydroxy-5-methoxybenzylidene)-3-isobutyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one need to be thoroughly investigated before it can be considered for clinical use.

Synthesis Methods

The synthesis of 5-(3-Chloro-4-hydroxy-5-methoxybenzylidene)-3-isobutyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one involves the condensation of 3-chloro-4-hydroxy-5-methoxybenzaldehyde with isobutylamine and 4-methoxyaniline in the presence of thiosemicarbazide. The resulting product is purified by recrystallization and characterized by various spectroscopic techniques, including NMR and IR spectroscopy.

Scientific Research Applications

5-(3-Chloro-4-hydroxy-5-methoxybenzylidene)-3-isobutyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. In cancer research, 5-(3-Chloro-4-hydroxy-5-methoxybenzylidene)-3-isobutyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one has been found to exhibit potent anticancer activity against a range of cancer cell lines, including breast, lung, and colon cancer cells. 5-(3-Chloro-4-hydroxy-5-methoxybenzylidene)-3-isobutyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one has also been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. In diabetes research, 5-(3-Chloro-4-hydroxy-5-methoxybenzylidene)-3-isobutyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one has been found to exhibit hypoglycemic activity by regulating insulin secretion and glucose uptake.

properties

Product Name

5-(3-Chloro-4-hydroxy-5-methoxybenzylidene)-3-isobutyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one

Molecular Formula

C22H23ClN2O4S

Molecular Weight

446.9 g/mol

IUPAC Name

(5Z)-5-[(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-2-(4-methoxyphenyl)imino-3-(2-methylpropyl)-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H23ClN2O4S/c1-13(2)12-25-21(27)19(11-14-9-17(23)20(26)18(10-14)29-4)30-22(25)24-15-5-7-16(28-3)8-6-15/h5-11,13,26H,12H2,1-4H3/b19-11-,24-22?

InChI Key

JIPUVBHDVDMKSR-KXSRYFARSA-N

Isomeric SMILES

CC(C)CN1C(=O)/C(=C/C2=CC(=C(C(=C2)Cl)O)OC)/SC1=NC3=CC=C(C=C3)OC

SMILES

CC(C)CN1C(=O)C(=CC2=CC(=C(C(=C2)Cl)O)OC)SC1=NC3=CC=C(C=C3)OC

Canonical SMILES

CC(C)CN1C(=O)C(=CC2=CC(=C(C(=C2)Cl)O)OC)SC1=NC3=CC=C(C=C3)OC

Origin of Product

United States

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